![molecular formula C20H15N7O2S B13842164 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide CAS No. 1454653-92-9](/img/structure/B13842164.png)
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a triazolo-pyrazine ring system, and an amino group attached to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline and triazolo-pyrazine intermediates. These intermediates are then coupled through nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where different nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer agent and for other therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and triazolo-pyrazine moieties are known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant activity against bacterial DNA gyrase and topoisomerase IV .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline and triazolo-pyrazine derivatives. Compared to these compounds, 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is unique due to its combined structural features, which enhance its biological activity. Some similar compounds are:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: Exhibiting significant antibacterial activity.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities .
Eigenschaften
CAS-Nummer |
1454653-92-9 |
|---|---|
Molekularformel |
C20H15N7O2S |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
3-[(5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O2S/c21-30(28,29)16-6-3-5-15(9-16)24-20-25-19-12-22-11-18(27(19)26-20)14-8-13-4-1-2-7-17(13)23-10-14/h1-12H,(H,24,26)(H2,21,28,29) |
InChI-Schlüssel |
SSWQLXQZIWRWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)NC5=CC(=CC=C5)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


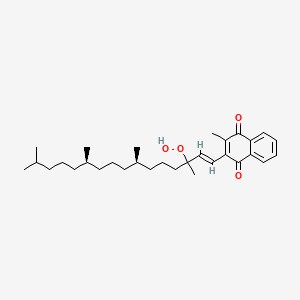

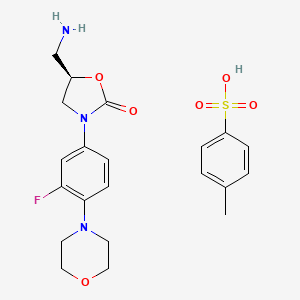
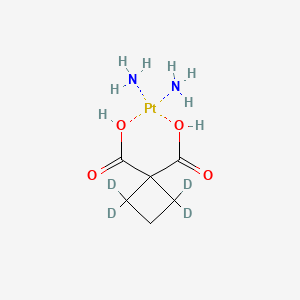
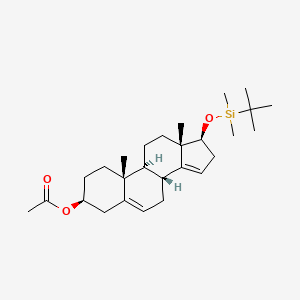
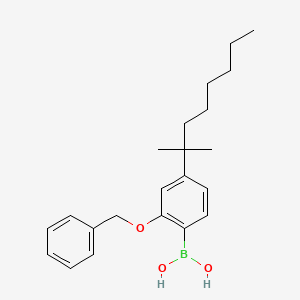
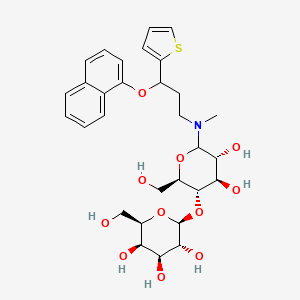
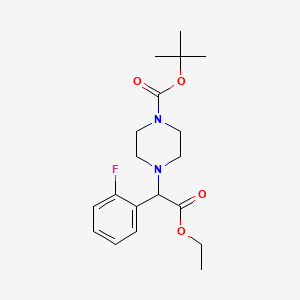
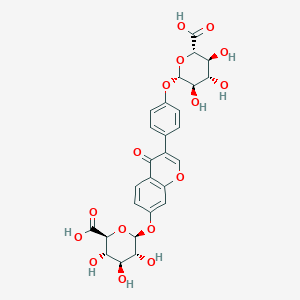
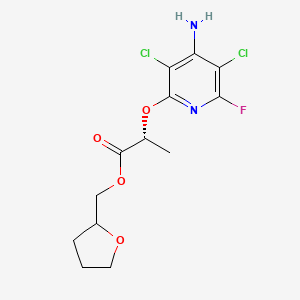


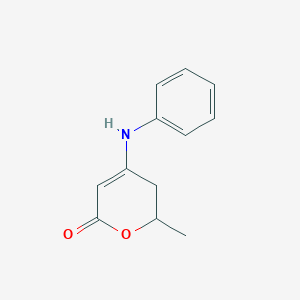
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
